3-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide
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Overview
Description
3-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound with significant applications in medicinal chemistry. It is characterized by the presence of a fluorine atom, multiple aromatic rings, and amide linkages, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions . This process requires careful optimization of reaction parameters, including temperature, solvent, and reaction time, to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions and efficient production of the target compound . The use of microreactors also facilitates the determination of intrinsic reaction kinetics parameters, which are essential for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound shares structural similarities with 3-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide and is used in similar applications.
3-Fluoro-4-methylaniline: Another related compound, which is used as an intermediate in organic synthesis.
Uniqueness
The presence of the fluorine atom and the specific arrangement of aromatic rings and amide linkages in this compound confer unique chemical properties and biological activities. These features distinguish it from other similar compounds and make it a valuable molecule for research and development.
Properties
Molecular Formula |
C25H22FN5O |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-fluoro-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H22FN5O/c1-16-6-8-20(9-7-16)28-23-14-17(2)27-25(31-23)30-22-12-10-21(11-13-22)29-24(32)18-4-3-5-19(26)15-18/h3-15H,1-2H3,(H,29,32)(H2,27,28,30,31) |
InChI Key |
AVSKRKBCUBXGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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